molecular formula C17H15NO B2375920 3-Benzyl-2-methylquinolin-4(1H)-one CAS No. 124443-78-3

3-Benzyl-2-methylquinolin-4(1H)-one

Cat. No. B2375920
M. Wt: 249.313
InChI Key: UBURLVFDECJBME-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis Techniques

  • A novel synthesis approach for derivatives of 3-Benzyl-2-methylquinolin-4(1H)-one, utilizing a one-pot C–C and C–N bond forming strategy in water, has been developed. This method offers advantages such as operational simplicity, short reaction time, and the use of water as an environmentally friendly solvent (Yadav, Vagh, & Jeong, 2020).
  • Another synthesis method involves the C-acylation of active methylene compounds under basic conditions, leading to the formation of 3-substituted 4-hydroxyquinolin-2(1H)-ones. This method is significant due to its ability to produce compounds of great biological importance (Detsi, Bardakos, Markopoulos, & Igglessi-Markopoulou, 1996).

Chemical Interactions and Properties

  • Research on the kinetics of the reduction of 1-methylquinolinium cations by 1-benzyl-1,4-dihydronicotinamide contributes to understanding the chemical properties and interactions of related compounds, including 3-Benzyl-2-methylquinolin-4(1H)-one (Bunting & Fitzgerald, 1985).

Spectral and Structural Analysis

  • Studies on 1,8-naphthalimide derivatives, which are structurally related to 3-Benzyl-2-methylquinolin-4(1H)-one, provide insights into their spectral properties, nanoaggregates, and solid-state emission. These studies also cover DFT calculations to understand their molecular behaviors (Srivastava, Singh, & Mishra, 2016).

Applications in Organic Synthesis

  • Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, related to 3-Benzyl-2-methylquinolin-4(1H)-one, are synthesized using benzothiazines under mild conditions. This method is noted for its potential in pharmacological applications (Harmata & Hong, 2007).

Pharmacological Research

  • The synthesis and structure-activity relationship studies of novel melanin-concentrating hormone receptor 1 antagonists provide insights into the potential pharmacological applications of 3-Benzyl-2-methylquinolin-4(1H)-one derivatives (Kasai et al., 2012).

Antimicrobial Activity

  • Studies on the synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives indicate the potential of 3-Benzyl-2-methylquinolin-4(1H)-one related compounds in antimicrobial applications (Bawa, Kumar, Drabu, & Kumar, 2009).

Antitumor Activity

  • Research into the synthesis and in vitro antitumor activity of isoquinolone derivatives, including studies on 3-arylquinolin-2(1H)-ones, contributes to understanding the potential antitumor properties of 3-Benzyl-2-methylquinolin-4(1H)-one (Cheon et al., 1999).

Catalysis and Organic Reactions

  • Research on the Rhodium(III)-catalyzed acylation of C(sp3)-H bonds with diarylcyclopropenone provides insights into the catalytic properties and reaction mechanisms involving compounds similar to 3-Benzyl-2-methylquinolin-4(1H)-one (Kong, Zhou, Xu, & Li, 2017).

Industrial Applications

  • The synthesis and evaluation of 4-Hydroxy Quinolinone derivatives as antioxidants of lubricating grease reveal the potential industrial applications of compounds related to 3-Benzyl-2-methylquinolin-4(1H)-one (Hussein, Ismail, & El-Adly, 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-benzyl-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-15(11-13-7-3-2-4-8-13)17(19)14-9-5-6-10-16(14)18-12/h2-10H,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBURLVFDECJBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-methylquinolin-4(1H)-one

Citations

For This Compound
4
Citations
EY Mwinuka - 2023 - dspace.nuph.edu.ua
The paper presents the results of the search for new antimicrobial agents among 2-alkylquinoline-4(1H)-one derivatives. The reactivity of 2-methylquinoline-4(1H)-ones was studied for …
Number of citations: 0 dspace.nuph.edu.ua
RM Cross, A Monastyrskyi, TS Mutka… - Journal of medicinal …, 2010 - ACS Publications
Since the 1940s endochin and analogues thereof were known to be causal prophylactic and potent erythrocytic stage agents in avian models. Preliminary screening in a current in vitro …
Number of citations: 137 pubs.acs.org
VО Zubkov, NI Ruschak, IA Sych… - Journal of Organic and …, 2020 - ecsrt.diit.edu.ua
Aim. To study the reactivity of 2-methylquinolin-4 (1H)-ones in the bromination reaction in order to develop target-oriented methods for the synthesis of compounds that can affect the …
Number of citations: 2 ecsrt.diit.edu.ua
ВО Зубков, НІ Рущак, ІА Сич, ЗГ Єрьоміна - 2020 - dspace.nuph.edu.ua
Мета. Вивчити реакційну здатність 2-метилхiнoлiн-4(1Н)-oнiв у реaкцiї брoмувaння для цілеспрямова- ної розробки методів синтезу сполук, які можуть впливати нa прoцеси …
Number of citations: 2 dspace.nuph.edu.ua

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